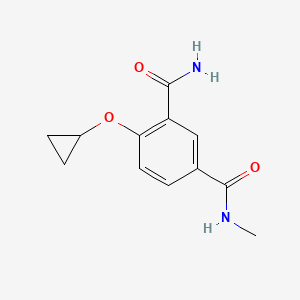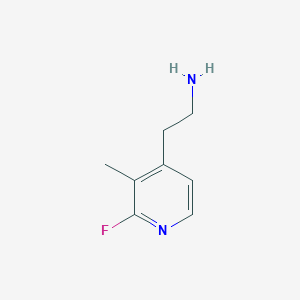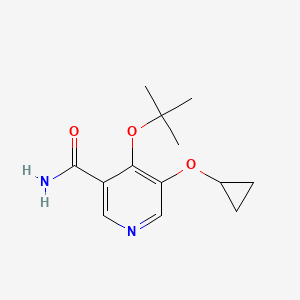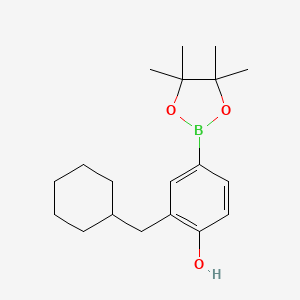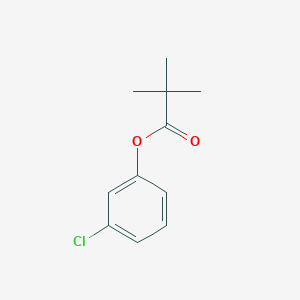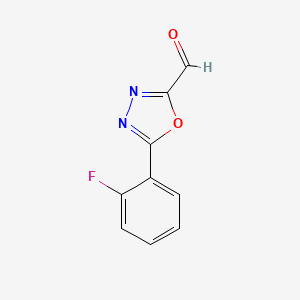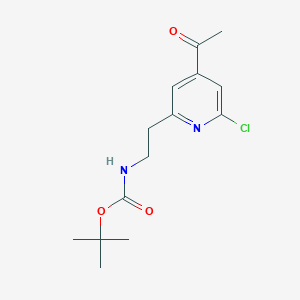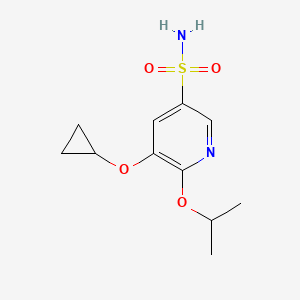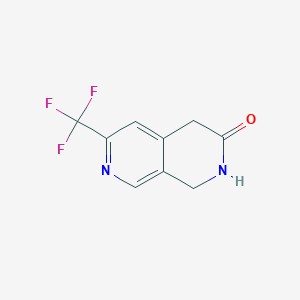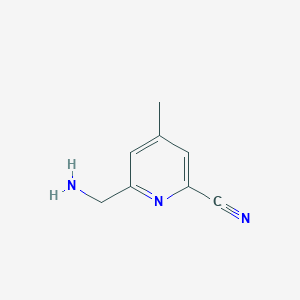
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-carbonitrile with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via a Mannich-type reaction, where the aminomethyl group is introduced at the 6th position of the pyridine ring.
Another approach involves the use of protecting groups to selectively introduce the aminomethyl group. For example, the reaction of 4-methylpyridine-2-carbonitrile with a protected aminomethylating agent, followed by deprotection, can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbonitrile group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl and carbonitrile groups, resulting in different chemical properties and reactivity.
4-Methylpyridine-2-carbonitrile: Lacks the aminomethyl group, affecting its biological activity and applications.
6-(Aminomethyl)pyridine: Lacks the methyl and carbonitrile groups, leading to different chemical behavior.
Uniqueness
6-(Aminomethyl)-4-methylpyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminomethyl, methyl, and carbonitrile) on the pyridine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-(aminomethyl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,4,9H2,1H3 |
InChI Key |
AUGYXBHEXKAUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



